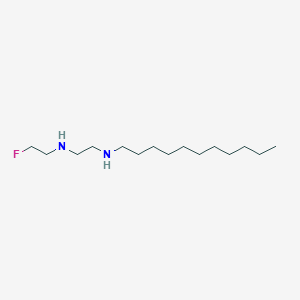
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that features a fluorinated ethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-fluoroethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Fluoroethylamine+Undecylamine→N 1 -(2-Fluoroethyl)-N 2 -undecylethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azides or thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorinated ethyl group enhances the compound’s ability to interact with biological membranes, potentially disrupting cellular processes. The undecyl chain contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(2-Fluoroethyl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(2-Fluoroethyl)-N~2~-decylethane-1,2-diamine
- N~1~-(2-Fluoroethyl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and fluorinated ethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring enhanced membrane interaction and stability.
Eigenschaften
CAS-Nummer |
627522-25-2 |
|---|---|
Molekularformel |
C15H33FN2 |
Molekulargewicht |
260.43 g/mol |
IUPAC-Name |
N'-(2-fluoroethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C15H33FN2/c1-2-3-4-5-6-7-8-9-10-12-17-14-15-18-13-11-16/h17-18H,2-15H2,1H3 |
InChI-Schlüssel |
LMFNLVMZKWGEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


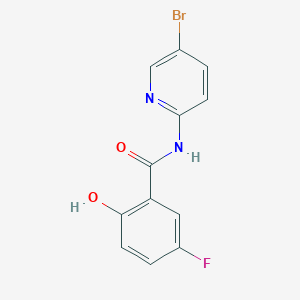

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)


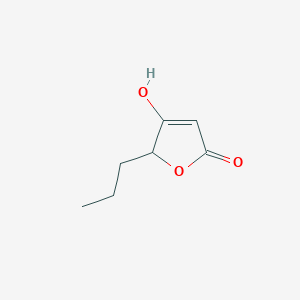
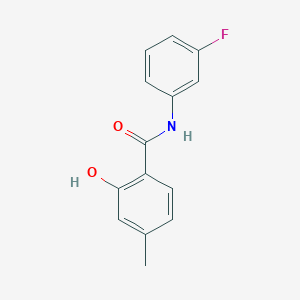
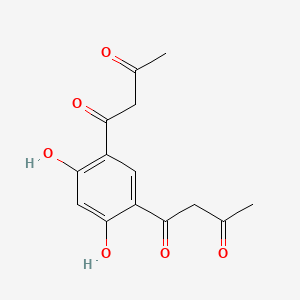


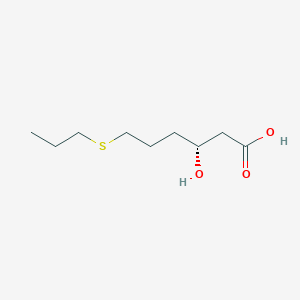
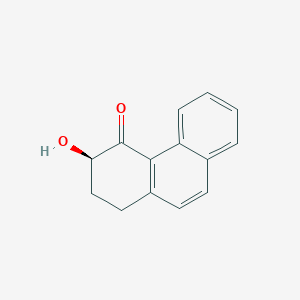
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
